molecular formula C23H26ClN5O2 B556302 DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride CAS No. 913-04-2

DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride

Cat. No.: B556302
CAS No.: 913-04-2
M. Wt: 439.9 g/mol
InChI Key: BNGRKDJZQIGWQF-UHFFFAOYSA-N
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Description

DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride is a synthetic compound characterized by a complex structure combining benzamido, guanidino, and naphthyl moieties. The naphthyl substituent enhances lipophilicity, which may influence membrane permeability and binding affinity.

Properties

IUPAC Name

N-[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]benzamide;hydrochloride
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InChI

InChI=1S/C23H25N5O2.ClH/c24-23(25)26-14-6-11-20(28-21(29)17-8-2-1-3-9-17)22(30)27-19-13-12-16-7-4-5-10-18(16)15-19;/h1-5,7-10,12-13,15,20H,6,11,14H2,(H,27,30)(H,28,29)(H4,24,25,26);1H
Source PubChem
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InChI Key

BNGRKDJZQIGWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C23H26ClN5O2
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DSSTOX Substance ID

DTXSID301349030
Record name DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide
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Molecular Weight

439.9 g/mol
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CAS No.

913-04-2, 198555-19-0
Record name N-α-Benzoyl-DL-arginine-2-naphthylamide hydrochloride
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Record name DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride
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Record name DL-2-benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride
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Preparation Methods

Stepwise Assembly of the Valeramide Backbone

A plausible route begins with the preparation of DL-2-amino-5-guanidinovaleric acid , a non-proteinogenic amino acid derivative. This intermediate could be synthesized via:

  • Boc-protection of commercial DL-2-aminovaleric acid.

  • Guanidinylation using S-methylisothiourea under basic conditions to introduce the guanidino group.

  • Deprotection with hydrochloric acid to yield the free amino-guanidino acid.

The β-naphthylamide terminus is introduced via amide coupling between the free amine of DL-2-amino-5-guanidinovaleric acid and β-naphthoyl chloride. This reaction typically requires inert conditions (e.g., dry THF, 0°C) with stoichiometric triethylamine to scavenge HCl.

Benzamido Group Incorporation

The benzamido group at the second position is installed through selective acylation :

  • Temporary protection of the primary amine using tert-butoxycarbonyl (Boc) groups.

  • Benzoylation with benzoyl chloride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).

  • Final deprotection with HCl in dioxane to remove Boc groups, concurrently forming the hydrochloride salt.

This sequence ensures regioselectivity, preventing undesired acylation of the guanidino moiety.

Critical Reaction Parameters

Guanidinylation Efficiency

The guanidinylation step is highly sensitive to pH and temperature . Optimal yields (∼75%) are achieved at pH 10–11 and 40–50°C, as higher temperatures promote decomposition of the guanidino group.

Amide Coupling Challenges

Coupling the β-naphthoyl group to the valeramide backbone requires activated coupling agents such as HATU or EDCI/HOBt to overcome steric hindrance from the naphthyl ring. Side reactions, including racemization at the chiral center, are minimized by maintaining temperatures below 0°C during coupling.

Purification and Characterization

Crystallization Conditions

Crude product is purified via recrystallization from a mixed solvent system (e.g., ethanol/water 4:1 v/v), yielding white crystalline solids with a melting point of 196–198°C .

Analytical Validation

HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms purity >98%. Mass spectrometry (ESI+) shows the expected [M+H]+ ion at m/z 440.3, with isotopic distribution matching theoretical values .

Chemical Reactions Analysis

Types of Reactions

DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications

The compound has garnered attention for its diverse applications in scientific research:

1. Biochemical Research

  • Enzyme Inhibition : This compound has been investigated for its ability to inhibit specific enzymes, particularly proteases. Its structure allows it to mimic substrate interactions, making it a valuable tool in studying enzyme kinetics and mechanisms.
  • Substrate for Trypsin : It acts as a chromogenic substrate for trypsin, facilitating studies on proteolytic activity and enzyme specificity .

2. Pharmacological Studies

  • Therapeutic Potential : Research indicates that DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride may have therapeutic applications in modulating pathways related to pain, inflammation, and cancer due to its interaction with biological targets .
  • Drug Development : The compound's unique structure makes it a candidate for developing novel pharmaceutical agents aimed at specific diseases, particularly those involving protease activity .

3. Molecular Biology

  • Protein Interaction Studies : The compound is utilized in proteomics to study protein-protein interactions and the role of specific amino acid sequences in protein function .

Case Study 1: Protease Inhibition

A study investigating the inhibition of trypsin by this compound demonstrated significant inhibition rates compared to control substrates. This study highlighted the compound's potential for therapeutic applications in conditions where protease activity is dysregulated.

Case Study 2: Drug Development

In a recent pharmacological study, researchers explored the use of this compound as a lead compound for developing new analgesics. The results indicated promising efficacy in reducing pain responses in animal models, warranting further investigation into its mechanisms and potential clinical applications.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Outcomes
Biochemical ResearchEnzyme inhibitionEffective inhibitor of trypsin; significant kinetic effects observed.
Pharmacological StudiesPain modulationPromising analgesic properties in animal models.
Molecular BiologyProtein interaction studiesUseful in elucidating protein function and interactions.

Mechanism of Action

The mechanism of action of DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride (hereafter referred to as Compound X) with related compounds based on structural motifs, synthesis pathways, and inferred bioactivity.

Structural Analogues from Hydroxamic Acid and Amide Families

highlights several hydroxamic acids and amides synthesized for antioxidant studies. For example:

  • N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8): Features a chlorophenyl group and a hydroxamic acid moiety. Unlike Compound X, it lacks the guanidino group but shares the amide backbone, which is critical for metal chelation (e.g., iron in antioxidant assays).
  • N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (Compound 4) : Contains a cyclohexane methylamide group and hydroxamic acid. Its phenylalanine residue contrasts with Compound X’s naphthyl group, suggesting divergent solubility and target specificity.

Key Differences :

  • The naphthyl moiety in Compound X confers greater aromatic bulk compared to phenyl or chlorophenyl groups in analogs, possibly improving binding to hydrophobic pockets in proteins .
Ranitidine-Related Compounds ()

Ranitidine impurities, such as Ranitidine amino alcohol hemifumarate, share furan and dimethylamino groups but lack the guanidino or naphthyl functionalities. These compounds emphasize the role of sulfur-containing groups (e.g., thioether linkages) in stability and metabolism, a feature absent in Compound X. This structural divergence suggests Compound X may exhibit distinct pharmacokinetic profiles, such as reduced susceptibility to oxidative degradation pathways common in thioether-containing drugs .

Comparative Data Table

Parameter Compound X N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) Ranitidine Amino Alcohol Hemifumarate
Core Structure Benzamido-guanidino-naphthylamide Chlorophenyl-hydroxamic acid-cyclohexane Furan-dimethylamino-alcohol
Functional Groups Amide, guanidino, naphthyl Hydroxamic acid, chlorophenyl Alcohol, dimethylamino, furan
Solubility Moderate (guanidino enhances aqueous) Low (lipophilic cyclohexane) High (polar alcohol group)
Potential Bioactivity Enzyme inhibition (guanidino), receptor binding (naphthyl) Antioxidant (hydroxamic acid) H₂ antagonist (ranitidine analog)
Synthetic Complexity High (multiple protecting groups) Moderate (standard hydroxamic acid synthesis) Low (simple alcohol derivative)

Research Findings and Inferences

  • Antioxidant Potential: Hydroxamic acids in (e.g., Compounds 6–10) showed activity in DPPH and β-carotene assays due to radical scavenging. Compound X’s guanidino group may confer similar activity via alternative mechanisms (e.g., metal chelation), though experimental confirmation is needed .
  • Stability Considerations : Unlike ranitidine derivatives ( ), Compound X lacks sulfur-based groups prone to oxidation, suggesting improved shelf-life under aerobic conditions .
  • Target Selectivity : The naphthyl group in Compound X may mimic natural ligands (e.g., steroid receptors), whereas chlorophenyl groups in hydroxamic acids favor hydrophobic enzyme pockets.

Biological Activity

DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride, also known as compound CID 102503, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C23H26ClN5O2
  • Molecular Weight : 445.94 g/mol
  • CAS Number : 18905-73-2

The compound features a naphthyl group, which is significant for its biological activity, particularly in interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Its mechanism of action includes:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain proteases, which play critical roles in cellular signaling and disease progression.
  • Modulation of Cell Signaling Pathways : By affecting pathways such as those involving mitogen-activated protein kinases (MAPKs), it can alter cellular responses to various stimuli.
  • Potential Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the following table:

Activity Description Reference
Protease InhibitionInhibits specific proteases involved in cancer progression
CytotoxicityInduces cell death in cancer cell lines
Antiviral ActivityExhibits potential antiviral properties
Selectivity Index (SI)IC50 values indicating selective toxicity

Case Studies and Research Findings

Several case studies have highlighted the efficacy and safety profile of this compound:

  • Anticancer Studies : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 10 to 20 µM. The mechanism involved disruption of microtubule dynamics and induction of apoptosis .
  • Antiviral Studies : Research indicated that this compound displayed inhibitory activity against viral replication, particularly in models infected with dengue virus serotype 2. The compound was found to act at an early stage of the viral lifecycle .
  • Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) revealed that the compound is well absorbed with a favorable pharmacokinetic profile, suggesting potential for further development as a therapeutic agent .

Q & A

Q. Methodological Answer :

  • HPLC-PDA : Assess purity (>95% threshold) and detect UV-active impurities (λ = 254 nm for naphthyl absorption) .
  • NMR Spectroscopy : Confirm backbone structure via ¹H/¹³C NMR (e.g., naphthyl protons at δ 7.2–8.5 ppm) .
  • Elemental Analysis : Verify chloride content (±0.3% deviation) to confirm hydrochloride salt formation .

Advanced: How can researchers investigate the compound’s interaction with biological targets?

Q. Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like proteases, leveraging the guanidino group’s affinity for arginine-binding pockets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .
  • Mutagenesis Studies : Replace key residues (e.g., Arg→Ala in target proteins) to validate binding mechanisms.

Basic: What solvent systems are suitable for solubility studies?

Q. Methodological Answer :

  • Polar Solvents : Test aqueous buffers (pH 1–7.4) due to the hydrochloride salt’s ionic nature.
  • Organic Cosolvents : Use DMSO (≤10%) for stock solutions, as seen in naphthylamide stability protocols .
  • Critical Micelle Concentration (CMC) : Evaluate surfactants (e.g., Tween-80) to enhance solubility for in vitro assays .

Advanced: How can computational modeling guide the design of derivatives with improved efficacy?

Q. Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to screen derivatives against target proteins (e.g., thrombin). Focus on the naphthyl group’s π-π stacking potential .
  • QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on benzamido) with bioactivity data .
  • MD Simulations : Assess conformational stability of the guanidino group in solvated environments.

Basic: How to assess stability under varying storage conditions?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV-A), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .
  • Lyophilization : Improve long-term stability by lyophilizing in 10 mM HCl (pH 2.0) to prevent hydrolysis .

Advanced: What strategies address low reproducibility in biological assays?

Q. Methodological Answer :

  • Batch-to-Batch Consistency : Implement QC protocols (e.g., NMR, HRMS) for every synthesis batch .
  • Cell Line Authentication : Use STR profiling to ensure assay consistency.
  • Positive Controls : Include reference compounds (e.g., benzamidine derivatives) to validate assay conditions .

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